molecular formula C14H22ClNO B2916803 {1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride CAS No. 1909337-14-9

{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride

Cat. No.: B2916803
CAS No.: 1909337-14-9
M. Wt: 255.79
InChI Key: HQMZUSXOGWUWTH-UHFFFAOYSA-N
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Description

{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes an amino group attached to a phenyl ring, a cyclohexyl group, and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride typically involves the reaction of cyclohexylmethanol with an appropriate amine and a phenyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {1-[Amino(phenyl)methyl]cyclohexyl}methanol
  • {1-[Amino(phenyl)methyl]cyclohexyl}ethanol
  • {1-[Amino(phenyl)methyl]cyclohexyl}propanol

Uniqueness

{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

[1-[amino(phenyl)methyl]cyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14;/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMZUSXOGWUWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-14-9
Record name {1-[amino(phenyl)methyl]cyclohexyl}methanol hydrochloride
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